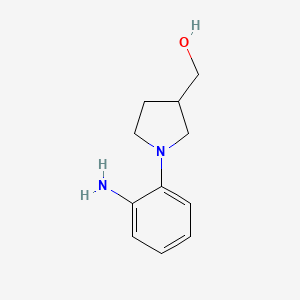
(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C11H16N2O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrrolidine ring also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Organocatalysis in Asymmetric Reactions
- The compound has been utilized in the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, showing potential as a bifunctional organocatalyst in asymmetric Michael and Mannich addition reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Crystal Structure Analysis
- In a study focused on triprolidinium cation, the compound played a role in the formation of complex crystal structures, demonstrating its utility in the study of molecular interactions and crystallography (Dayananda et al., 2012).
Synthesis of Agrochemicals or Medicinal Compounds
- Research has shown that derivatives of this compound can be used in the creation of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the development of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Synthesis of Organotin(IV) Complexes
- The compound has been used in the synthesis and characterization of new organotin(IV) complexes, which show promise in antimicrobial activities and potential drug applications (Singh, Singh, & Bhanuka, 2016).
Asymmetric Synthesis
- In studies involving asymmetric synthesis, the compound has been applied in creating chiral propargylic sulfamidates with high yields and enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).
Future Directions
The future directions for research on “(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. Pyrrolidine derivatives are a versatile scaffold in drug discovery, and there is ongoing interest in developing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been found to have diverse biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
[1-(2-aminophenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZLYUBLWVKTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
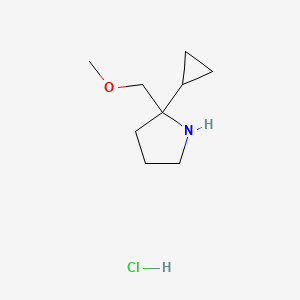




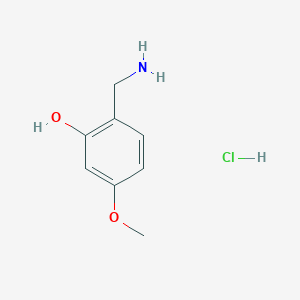


![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)
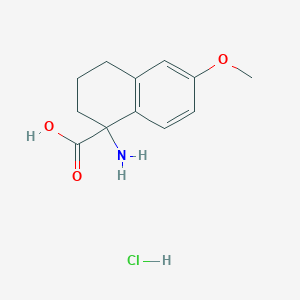


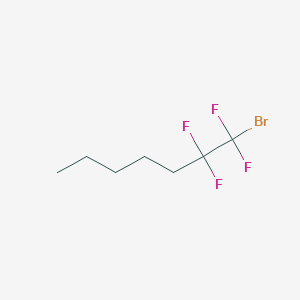
![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
